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Compound of Interest

Compound Name: 3-Chloro-2-nitrophenylacetic acid

CAS No.: 23066-21-9

Cat. No.: B1354426 Get Quote

High-Value Scaffold for 4-Substituted Indole Synthesis

Executive Summary & Nomenclature
3-Chloro-2-nitrophenylacetic acid is a specialized aromatic building block used primarily in

the pharmaceutical industry for the synthesis of complex heterocyclic cores. While less

commercially ubiquitous than its 4-chloro or 5-chloro isomers, this specific regioisomer is

chemically significant because it serves as a critical precursor for accessing 4-chloroindoles

and 4-chlorooxindoles—scaffolds frequently found in kinase inhibitors and GPCR ligands.

Nomenclature & Identification[1][2][3][4]
Preferred IUPAC Name: 2-(3-Chloro-2-nitrophenyl)acetic acid

Chemical Formula:

Molecular Weight: 215.59 g/mol [1]

Structural Features:

Phenyl Ring: Aromatic core.

Acetic Acid Moiety (-CH₂COOH): Position 1.
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Nitro Group (-NO₂): Position 2 (Ortho to acetic acid).

Chlorine Atom (-Cl): Position 3 (Meta to acetic acid, Ortho to nitro).

Chemo-Structural Insight: The proximity of the chlorine atom (C3) to the nitro group (C2)

creates significant steric strain and alters the electronic environment compared to the 4-chloro

or 5-chloro isomers. This steric crowding must be accounted for during synthesis, particularly in

nucleophilic substitution steps.

Synthetic Pathway (The Tolyl Route)
As a Senior Application Scientist, I recommend the Tolyl Oxidation-Homologation Route for the

synthesis of this compound. This pathway is preferred over direct nitration of 3-

chlorophenylacetic acid, which yields a mixture of isomers (mainly 2-nitro and 4-nitro) that are

difficult to separate.

Reaction Scheme Visualization
The following diagram outlines the logical flow from the starting material (3-Chloro-2-

nitrotoluene) to the final acid.
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Figure 1: Step-wise synthesis of 3-Chloro-2-nitrophenylacetic acid from toluene precursors.

Detailed Experimental Protocol
Note: This protocol assumes standard Schlenk line techniques. All steps involving cyanides

and radical initiators require a fume hood and appropriate PPE.

Step 1: Radical Bromination (Wohl-Ziegler Reaction)
Objective: Functionalize the benzylic methyl group. Reagents: 3-Chloro-2-nitrotoluene (1.0 eq),

N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.05 eq), CCl₄ or Trifluorotoluene (Solvent).
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Setup: Dissolve 3-Chloro-2-nitrotoluene in anhydrous solvent under Argon.

Initiation: Add NBS and AIBN. Heat to reflux.

Monitoring: Monitor via TLC (Hexane/EtOAc 8:1). The reaction is complete when the starting

material spot disappears (typically 4-6 hours).

Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate the filtrate to yield crude

3-Chloro-2-nitrobenzyl bromide.

Critical Control: Do not overheat; the benzylic bromide is thermally unstable and a

lachrymator.

Step 2: Cyanation (Nucleophilic Substitution)
Objective: Extend the carbon chain by one unit. Reagents: Crude Bromide (from Step 1),

Sodium Cyanide (NaCN, 1.2 eq), DMSO (Solvent).

Safety:WARNING. NaCN is fatal if swallowed or in contact with acid. Use a dedicated

cyanide waste stream.

Reaction: Dissolve NaCN in DMSO at room temperature. Slowly add the crude bromide

solution (to control exotherm).

Temperature: Maintain internal temperature < 40°C to prevent displacement of the aromatic

chlorine (SNAr side reaction is possible due to the ortho-nitro group activating the ring).

Workup: Quench with water. Extract with Ethyl Acetate. Wash organic layer with brine.

Result:3-Chloro-2-nitrobenzyl cyanide.

Step 3: Acid Hydrolysis
Objective: Convert the nitrile to the carboxylic acid. Reagents: Nitrile (from Step 2), H₂SO₄

(50% aq), Acetic Acid (Solvent aid).

Hydrolysis: Reflux the nitrile in 50% H₂SO₄/Acetic acid (1:1) for 4 hours.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1354426?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isolation: Pour the reaction mixture into crushed ice. The product, 3-Chloro-2-
nitrophenylacetic acid, should precipitate as a solid.

Purification: Recrystallize from Ethanol/Water.

Characterization:

Expected Melting Point: ~155-160°C (Based on 4-chloro isomer trends).

¹H NMR (DMSO-d₆): Look for singlet at ~3.8 ppm (CH₂) and broad singlet at ~12.5 ppm

(COOH).

Key Applications: The Indole Gateway
The primary value of 3-Chloro-2-nitrophenylacetic acid lies in its ability to undergo reductive

cyclization. This is the most reliable method to synthesize 4-chloroindole or 4-chlorooxindole,

which are difficult to access via standard Fischer Indole synthesis due to regioselectivity issues.

Pathway Analysis: Reductive Cyclization
By reducing the nitro group to an amine, the molecule spontaneously (or under acid catalysis)

cyclizes with the carboxylic acid (or ester) moiety.
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Figure 2: Transformation of the target acid into high-value heterocyclic scaffolds.

Pharmacological Relevance[5][6][7]
Kinase Inhibition: The 4-position of the indole ring is a strategic vector for modifying solubility

and binding affinity in ATP-competitive inhibitors.

Diclofenac Analogs: While Diclofenac uses 2,6-dichloro substitution, investigating 2,3-

disubstituted patterns allows researchers to probe the steric tolerance of the COX-2 active

site [1].

Physical Properties & Safety Data
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Property Value / Description

Physical State Solid (Crystalline powder)

Color Off-white to pale yellow

Solubility
Soluble in DMSO, Methanol, Ethanol; Sparingly

soluble in Water

pKa (Predicted)
~3.8 (Acidic due to electron-withdrawing Nitro

group)

Storage Store under inert gas (Argon); Hygroscopic

Hazard Identification (GHS)[1][3][8][9]
Signal Word:WARNING

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

H335: May cause respiratory irritation.[1]

Precautionary Measures: Wear nitrile gloves and safety goggles. Avoid dust formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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